molecular formula C19H18D4FN3O4.HCl B1165088 Gatifloxacin-d4 HCl

Gatifloxacin-d4 HCl

カタログ番号 B1165088
分子量: 415.88
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 112811-59-3 (unlabeled free base)

科学的研究の応用

  • Antimicrobial Activity : Gatifloxacin, part of the fluoroquinolone family, has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in water degradation by hydroxyl radicals, demonstrating its potential in environmental applications (Caianelo et al., 2017).

  • Enhanced Drug Delivery : Research has explored the use of ultrasound treatment to enhance the trans-corneal delivery of Gatifloxacin, suggesting a potential method to improve its efficacy in treating ocular infections (Jegal et al., 2018).

  • Clinical Pharmacology : Gatifloxacin has a broad spectrum of activity against various pathogens, including antibiotic-resistant strains, with high oral bioavailability and significant tissue distribution. It's primarily excreted unchanged in the urine, making it suitable for patients with hepatic impairment and the elderly (Grasela, 2000).

  • Resistant Tuberculosis Treatment : Another application includes its use in treating drug-resistant tuberculosis. Gatifloxacin has been part of third-line regimens for Helicobacter pylori eradication and has shown potential in treating multidrug-resistant tuberculosis (Nishizawa et al., 2008; Deshpande et al., 2018).

  • Pharmacokinetics in Pediatric Applications : Studies have also focused on the pharmacokinetics and pharmacodynamics of Gatifloxacin in children, particularly for treating otitis media. This has important implications for pediatric medicine (Rubino et al., 2007).

  • Nanosized Delivery Systems : Research on dendrimeric polyguanidilyated translocators has shown enhanced solubility and permeability of Gatifloxacin for ophthalmic delivery. This could allow for reduced dosing frequencies while maintaining therapeutic effects (Durairaj et al., 2010).

  • Gene Mutations and Resistance : Understanding the gene mutations associated with resistance to Gatifloxacin in Mycobacterium tuberculosis provides valuable insights into the mechanisms of drug resistance and aids in the development of more effective treatment strategies (Bi et al., 2021).

  • Anticancer Drug Design : A theoretical study on the interaction between Gatifloxacin and DNA offers implications for anticancer drug design, providing insights into how drugs interact with DNA and potentially aiding the development of new cancer treatments (Riahi et al., 2009).

特性

製品名

Gatifloxacin-d4 HCl

分子式

C19H18D4FN3O4.HCl

分子量

415.88

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。